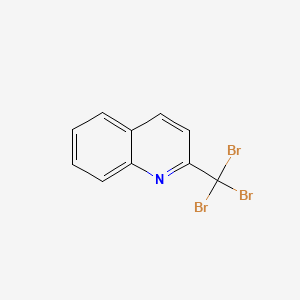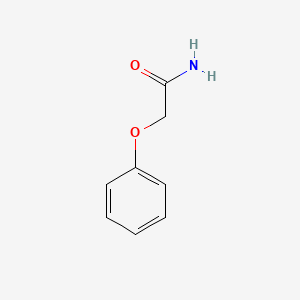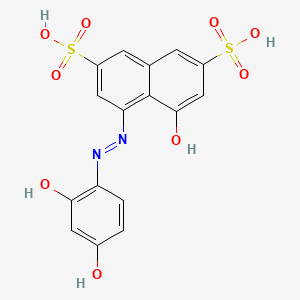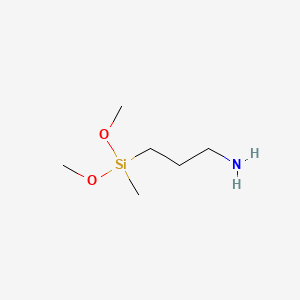
3-Ethylpentan-2-one
Overview
Description
3-Ethylpentan-2-one, also known as 3-ethyl-2-pentanone, is an organic compound with the molecular formula C7H14O. It is a ketone characterized by the presence of an ethyl group attached to the third carbon of a pentanone chain. This compound is a colorless liquid with a distinct odor and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylpentan-2-one can be synthesized through several methods, including:
Aldol Condensation: This method involves the condensation of acetaldehyde with propionaldehyde in the presence of a base, followed by dehydration to form 3-ethylpent-2-en-1-al. Subsequent hydrogenation of this intermediate yields this compound.
Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide with 2-pentanone, followed by hydrolysis to produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of metal catalysts such as palladium or nickel in hydrogenation reactions is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents such as sodium borohydride or lithium aluminum hydride results in the formation of 3-ethylpentan-2-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols to form imines or acetals, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Imines, acetals.
Scientific Research Applications
3-Ethylpentan-2-one has diverse applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis, facilitating the formation of various chemical compounds.
Biology: The compound is employed in the study of metabolic pathways and enzyme reactions involving ketones.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive molecules.
Industry: It serves as a solvent in coatings, adhesives, and cleaning agents, and is also used in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-ethylpentan-2-one involves its interaction with various molecular targets and pathways:
Carbonyl Group Reactivity: The carbonyl group in this compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions.
Enzyme Interactions: In biological systems, enzymes such as ketoreductases and dehydrogenases can catalyze the reduction and oxidation of this compound, respectively, influencing metabolic pathways.
Comparison with Similar Compounds
2-Pentanone: Similar in structure but lacks the ethyl group on the third carbon.
3-Methyl-2-pentanone: Similar but has a methyl group instead of an ethyl group on the third carbon.
2-Heptanone: Similar chain length but the carbonyl group is on the second carbon without additional alkyl groups.
Uniqueness: 3-Ethylpentan-2-one is unique due to the presence of the ethyl group on the third carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other ketones and affects its behavior in chemical reactions and applications.
Properties
IUPAC Name |
3-ethylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKRSKIWFBWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064122 | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-03-7 | |
| Record name | 3-Ethyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethylpentan-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3XWN3UJ4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions involving 3-Ethylpentan-2-one as highlighted in the research?
A: this compound exhibits interesting reactivity, particularly regarding its enolate form. Research indicates that reacting the enolate derived from this compound with N-methylisatoic anhydride produces the alkaloid leiokinine B in a single step. [] Further studies investigated the collision-induced dissociation of enolate ions derived from this compound, revealing competitive elimination and rearrangement reactions. [, ] This highlights the molecule's potential as a valuable building block in organic synthesis.
Q2: Can you elaborate on the rearrangement reactions observed in this compound and their mechanistic implications?
A: The McLafferty rearrangement, a well-known fragmentation pathway in mass spectrometry, has been studied in detail using this compound. Researchers employed isotopic labeling experiments with carbon-13 and deuterium to track the movement of atoms during the reaction. [] The observed isotope effects suggested a stepwise mechanism for the loss of ethene, challenging previous assumptions of a concerted process. This deeper understanding of the rearrangement mechanism in this compound can be valuable for predicting fragmentation patterns in similar molecules.
Q3: Beyond its use in synthesizing leiokinine B, are there other applications for this compound mentioned in the research?
A: Although not directly addressed in the provided research, this compound's role as a precursor in synthesizing other complex molecules is hinted at. For example, the formation of 4-methyl-4-hydroxyhexan-3-one and 4-methylhexan-3-one from 3-ethylpentane-2,3-diol on copper catalysts involves a 1,2-ethyl migration, showcasing the molecule's potential for skeletal rearrangements. [] This suggests potential applications in developing new synthetic routes and accessing diverse chemical structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















